molecular formula C23H14ClNO4 B2533203 (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione CAS No. 712307-82-9

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione

Cat. No.: B2533203
CAS No.: 712307-82-9
M. Wt: 403.82
InChI Key: CRPPIWYPKOKEOO-AQTBWJFISA-N
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Description

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione is a synthetic organic compound featuring a chroman-2,4-dione core structure linked via an aminomethylene bridge to a 2-benzoyl-4-chlorophenyl group. Compounds with similar structural motifs, such as benzylidene-thiazolidinedione derivatives, are frequently investigated in medicinal chemistry for their potential to interact with key biological signaling pathways . The specific benzoyl and chlorophenyl substituents suggest this molecule may be designed for targeted biological activity, potentially acting as an inhibitor for specific enzymes or cellular receptors, a hypothesis that requires further experimental validation. Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. Its precise mechanism of action and primary research applications are subject to ongoing investigation and should be confirmed through peer-reviewed literature. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-benzoyl-4-chlorophenyl)iminomethyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-13-18-22(27)16-8-4-5-9-20(16)29-23(18)28/h1-13,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUCSLMKBFRYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione typically involves the condensation of a chroman-2,4-dione derivative with a benzoyl-4-chlorophenylamine. The reaction is usually carried out under mild conditions, using a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the purification of the compound may be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The benzoyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a chroman-2,4-dione core, which is known for its versatility in medicinal chemistry. The presence of the benzoyl and chlorophenyl groups contributes to its pharmacological properties. The molecular formula is C17H14ClNO3C_{17}H_{14}ClNO_3, with a molecular weight of approximately 315.75 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione exhibit significant antimicrobial properties. For instance, derivatives of chroman diones have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Chroman Derivatives

CompoundTarget OrganismsInhibition Zone (mm)MIC (µg/mL)
Compound AStaphylococcus aureus2010
Compound BEscherichia coli1815
Compound CCandida albicans2212

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

The potential anticancer properties of this compound have been investigated through various in vitro assays. Studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of the compound on different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound inhibited cell growth with IC50 values ranging from 5 to 15 µM, demonstrating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzoyl or chlorophenyl moieties can significantly influence its pharmacological profile. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve antimicrobial and anticancer activities.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in disease pathways. These studies help identify potential mechanisms of action and guide further modifications to enhance efficacy.

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Mode of Interaction
Protein A-8.5Hydrogen bonding
Protein B-7.8Hydrophobic contacts

Mechanism of Action

The mechanism of action of (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity and produce a biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(Z)-3-(((4-Iodophenyl)amino)methylene)chroman-2,4-dione ()
  • Substituent : 4-iodophenyl (electron-deficient due to iodine).
  • Key Differences : The absence of a benzoyl group and chlorine reduces steric hindrance and alters electronic properties. Iodine’s polarizability may enhance intermolecular interactions compared to chlorine.
  • Implications : The iodine substituent could improve lipophilicity and DNA-binding affinity, as seen in iodinated anticancer agents .
3-(1-((3,4-Dihydroxyphenethyl)amino)-ethylidene)-chroman-2,4-dione ()
  • Substituent : Dopamine-derived group (3,4-dihydroxyphenethyl).
  • Synthesis : Prepared under mild conditions, suggesting compatibility with sensitive functional groups.
  • Structural Features : Stabilized by intramolecular (N–H⋯O) and intermolecular (O–H⋯O) hydrogen bonds, critical for crystal packing and solubility .
Cobalt (III) Complexes with Chroman-2,4-dione Ligands ()
  • Activity : High photocytotoxicity against HeLa (IC50: 3.5–4.1 μM) and MCF-7 cells via ROS generation and DNA binding.
  • Relevance : While the target compound lacks metal coordination, its chroman-2,4-dione core may similarly interact with DNA or enzymes via hydrogen bonding or π-stacking .
Palladium (II) Complexes with Chroman-2,4-dione Derivatives ()
  • Activity : Moderate antimicrobial effects (inhibition zones: 14–17 mm vs. S. aureus) and enhanced scavenging activity compared to free ligands.
  • Implications : The target compound’s benzoyl-chloro substituents could improve membrane penetration or target specificity relative to simpler aryl groups .

Biological Activity

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione is a derivative of chroman-2,4-dione, a compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article aims to explore the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chroman backbone with an amino-methylene linkage to a benzoyl group. The synthesis of chroman-2,4-dione derivatives typically involves multi-step reactions that yield compounds with diverse biological activities.

Cytotoxic Activity

Recent studies have demonstrated that chroman-2,4-dione derivatives exhibit significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data for this compound and related compounds:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (breast cancer)68.4 ± 3.9Induces apoptosis via Bcl-2 down-regulation
MOLT-4 (leukemia)24.4 ± 2.6Up-regulates P53 and Bax
HL-60 (leukemia)42.0 ± 2.7Cell cycle arrest and apoptosis induction

The compound showed superior potency against MOLT-4 cells compared to other tested cell lines, indicating its potential as an anticancer agent .

The mechanisms underlying the cytotoxic effects of chroman derivatives involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). This dual regulation leads to increased apoptosis in treated cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation .
  • DNA Fragmentation : The compound promotes DNA fragmentation in cancer cells, a hallmark of apoptosis, further supporting its potential as an anticancer agent .

Case Studies

A notable study evaluated the biological activity of various chroman derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against multiple cancer cell lines while sparing normal cells. For instance:

  • In vitro assays demonstrated that the compound significantly reduced the viability of MCF-7 and MOLT-4 cells while showing minimal toxicity towards healthy fibroblast cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression:

  • Docking simulations revealed strong interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity was found to be stronger than that of other known inhibitors, suggesting a promising therapeutic profile .

Q & A

Q. What are the established synthetic routes for (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione, and how can reaction conditions be optimized for higher yield?

The compound can be synthesized via condensation reactions between substituted anilines and chroman-2,4-dione derivatives. For example, analogous coumarin derivatives are prepared by reacting 3-acetyl-4-hydroxycoumarin with chloroaniline derivatives under reflux in ethanol, catalyzed by acetic acid, followed by recrystallization for purification . Optimization involves adjusting reaction time, temperature (e.g., 70–80°C), and stoichiometric ratios of reagents. Purity can be enhanced using column chromatography with silica gel and polar solvents like ethyl acetate/hexane mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the Z-configuration of the imino group and aromatic substitution patterns.
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
  • Mass spectrometry (HRMS/ESI–MS) : For molecular ion peak validation and fragmentation analysis.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

Q. How is the preliminary biological activity of this compound assessed in anticancer research?

The MTT assay is commonly used to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal carcinoma). Cells are incubated with the compound (24–72 hours), followed by absorbance measurement of formazan crystals. IC₅₀ values are calculated to compare potency with reference drugs like cisplatin .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict binding interactions with therapeutic targets like SARS-CoV-2 Mpro?

  • Docking : Use AutoDock4 with flexible sidechains in the receptor (e.g., His41–Cys145 catalytic dyad in SARS-CoV-2 Mpro). Grid parameters should cover the active site (60 × 60 × 60 ų), and Lamarckian genetic algorithms optimize ligand poses .
  • Dynamics : Run 100 ns MD simulations (e.g., GROMACS) to assess complex stability. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA. Higher binding affinity correlates with lower ΔG values (e.g., −149.7 kJ mol⁻¹ for Pd complexes vs. −49.8 kJ mol⁻¹ for FDA-approved drugs) .

Q. What DFT methodologies are suitable for studying electronic properties and reaction mechanisms?

  • Exchange-correlation functionals : Becke’s 1988 gradient-corrected functional (e.g., B3LYP) ensures accurate asymptotic behavior for exchange-energy calculations .
  • Basis sets : 6-311++G(d,p) for geometry optimization and frequency analysis.
  • NBO/QTAIM : To map electron delocalization and hydrogen-bond critical points, especially in oxidation reactions with hydroxyl radicals (HO•) .

Q. How do hydrogen-bonding patterns influence crystallographic stability and reactivity?

Apply graph set analysis (Etter’s formalism) to categorize intermolecular interactions (e.g., D(2) motifs for chains). Strong conventional hydrogen bonds (e.g., N–H···O=C) and π-π stacking between aromatic rings enhance crystal lattice stability, as observed in coumarin derivatives .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning of key residues like Cys145).
  • Parameter calibration : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess energy discrepancies in redox mechanisms .

Q. What computational tools predict toxicity and drug-likeness of this compound?

  • Lipinski’s Rule of Five : Verify molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10) using software like SwissADME.
  • ProTox-II : Predicts toxicity class (e.g., Class V for coumarin derivatives, indicating low acute toxicity) .

Q. What experimental and theoretical approaches elucidate oxidative degradation pathways?

  • EPR spectroscopy : Detects HO• radical adducts during advanced oxidation processes (AOPs).
  • DFT calculations : Identify transition states and activation energies for degradation intermediates (e.g., ketone or carboxylic acid formation) .

Q. How do structural modifications (e.g., halogen substitution) enhance bioactivity?

Comparative studies show 4-chlorophenyl derivatives exhibit higher anticancer activity than 3-chloro analogs due to increased lipophilicity and binding affinity with VEGFA receptors. Fluorine atoms improve metabolic stability and target selectivity .

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